3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Übersicht

Beschreibung

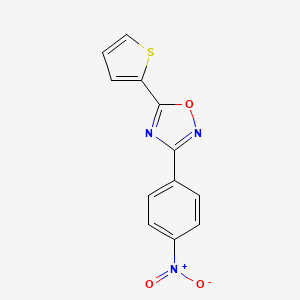

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a nitrophenyl group, a thiophene ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzonitrile with thiophene-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted phenyl ring.

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Major Products

Reduction: 3-(4-Aminophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Thiophene sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

Structure

The compound features an oxadiazole ring substituted with a nitrophenyl group and a thiophene moiety, contributing to its unique chemical reactivity and biological activities.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of 3-(4-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole exhibit significant antimicrobial properties. In a study evaluating various oxadiazole derivatives, it was found that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

Anticancer Properties : The compound has also been studied for its potential anticancer effects. A specific derivative demonstrated cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for developing new anticancer agents .

Materials Science

Fluorescent Materials : this compound has been utilized in the development of fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and bioimaging. Studies have demonstrated that incorporating this compound into polymer matrices enhances their fluorescence properties significantly.

Environmental Studies

Environmental Monitoring : The compound's stability and reactivity make it a candidate for environmental monitoring applications. It can serve as a marker for detecting pollutants in water sources due to its distinct chemical signature. Research has focused on developing sensors based on this compound to detect nitroaromatic compounds in environmental samples .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, various derivatives of the compound were synthesized and tested against clinical isolates of bacteria. The results indicated that certain modifications to the structure enhanced antimicrobial potency significantly compared to the parent compound.

Case Study 2: Application in OLEDs

A collaboration between chemists and engineers led to the integration of this oxadiazole derivative into OLED devices. The devices exhibited improved efficiency and brightness compared to traditional materials used in OLED technology.

Wirkmechanismus

The mechanism of action of 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole varies depending on its application:

Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific cellular targets.

Electronic Applications: The compound’s electronic properties are utilized in devices where it acts as a charge transport material.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Nitrophenyl)-1,2,4-oxadiazole: Lacks the thiophene ring, which may affect its electronic properties.

5-(Thiophen-2-yl)-1,2,4-oxadiazole: Lacks the nitrophenyl group, which may influence its biological activity.

Uniqueness

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the combination of the nitrophenyl and thiophene groups, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a nitrophenyl group and a thiophene moiety, which are essential for its biological activity. The presence of these functional groups contributes to the compound's ability to interact with various biological targets.

Anticancer Properties

Research indicates that 1,2,4-oxadiazole derivatives, including this compound, exhibit significant anticancer activity. The mechanisms underlying this activity include:

- Inhibition of Key Enzymes : Oxadiazoles have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are involved in cancer cell proliferation and survival .

- Induction of Apoptosis : Studies have demonstrated that compounds within this class can activate apoptotic pathways in cancer cells. For instance, increased levels of p53 and caspase-3 cleavage were observed in MCF-7 cells treated with oxadiazole derivatives .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Molecular docking studies suggest that the compound can scavenge free radicals and reduce oxidative stress by interacting with cellular pathways involved in redox balance . This activity is crucial for protecting cells from damage associated with various diseases, including cancer.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of HDAC and thymidylate synthase | |

| Apoptosis Induction | Activation of p53 and caspase pathways | |

| Antioxidant | Scavenging free radicals |

Case Study: Anticancer Activity

A study conducted on various oxadiazole derivatives highlighted the potential of this compound as an effective anticancer agent. In vitro evaluations against several cancer cell lines demonstrated that this compound exhibited IC50 values in the micromolar range, suggesting potent cytotoxic effects . Furthermore, flow cytometry analyses indicated that treated cells experienced cell cycle arrest at the G0-G1 phase, a critical point for preventing uncontrolled cell division.

Eigenschaften

IUPAC Name |

3-(4-nitrophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3S/c16-15(17)9-5-3-8(4-6-9)11-13-12(18-14-11)10-2-1-7-19-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBDDVSNTYIAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70321279 | |

| Record name | 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54608-96-7 | |

| Record name | 54608-96-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.